molecular formula C24H24N2O3 B2656032 N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide CAS No. 1009586-15-5

N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide

Cat. No.: B2656032
CAS No.: 1009586-15-5
M. Wt: 388.467
InChI Key: GSMWFLPZDVXRKR-UHFFFAOYSA-N
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Description

N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a naphthalene moiety linked to an indolinone core via a propyl chain, with an acetamide group attached to the indolinone. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the indolinone core.

    Naphthalene Coupling: The naphthalene moiety is attached through an etherification reaction, where a naphthol derivative reacts with the propyl chain under basic conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the indolinone core, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the indolinone core, potentially converting it to an alcohol.

    Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the naphthalene moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be studied for its potential as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound’s structural similarity to known bioactive molecules suggests it could be investigated for pharmacological activities. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety could facilitate binding to hydrophobic pockets, while the indolinone core might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide: Lacks the methyl group on the indolinone core.

    N-(7-methyl-1-(3-(phenoxy)propyl)-2-oxoindolin-3-yl)acetamide: Contains a phenyl group instead of a naphthalene moiety.

    N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The unique combination of the naphthalene moiety, propyl chain, and acetamide group in N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide distinguishes it from similar compounds. This specific structure may confer unique chemical reactivity and biological activity, making it a compound of interest for further study.

Properties

IUPAC Name

N-[7-methyl-1-(3-naphthalen-1-yloxypropyl)-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-16-8-5-12-20-22(25-17(2)27)24(28)26(23(16)20)14-7-15-29-21-13-6-10-18-9-3-4-11-19(18)21/h3-6,8-13,22H,7,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMWFLPZDVXRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC4=CC=CC=C43)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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